Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity LogP Drug-likeness

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1216607-98-5) is a 3,5-disubstituted 1,2,4-oxadiazole building block bearing an ethyl ester at position 3 and a 3-methoxybenzyl group at position 5. The compound is offered by multiple catalog suppliers with a typical purity of 97–98%.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 1216607-98-5
Cat. No. B1394359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
CAS1216607-98-5
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC
InChIInChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3
InChIKeyAKFHDOPXEWWEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate – Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1216607-98-5) is a 3,5-disubstituted 1,2,4-oxadiazole building block bearing an ethyl ester at position 3 and a 3-methoxybenzyl group at position 5 . The compound is offered by multiple catalog suppliers with a typical purity of 97–98% . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry and agrochemical research for its bioisosteric properties and metabolic stability, making substitution pattern at positions 3 and 5 critical for target engagement [1].

Why Generic 1,2,4-Oxadiazole-3-Carboxylate Substitution Fails for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate


In-class 1,2,4-oxadiazole-3-carboxylates cannot be trivially interchanged because the 5-position substituent modulates lipophilicity (LogP), hydrogen-bond acceptor capacity, and metabolic stability [1]. The 3-methoxybenzyl group introduces a benzylic methylene linker with a meta-methoxy substituent, which alters electron density on the oxadiazole ring and influences π-stacking interactions relative to simple phenyl or 4-methoxyphenyl analogs [2]. Substituting a generic 5-aryl oxadiazole for this compound risks altering reaction yields in downstream synthetic sequences and changing target binding profiles in biological assays.

Quantitative Differentiation Evidence for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate Against Closest Analogs


Lipophilicity Modulation: Target Compound LogP 2.06 vs 5-Phenyl Analog LogP 2.4

The target compound displays a computed LogP of 2.06, compared to 2.4 for the 5-phenyl analog (ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) [1]. The 0.34 LogP unit reduction is attributed to the benzylic methylene and meta-methoxy substituent, which introduces additional polar surface area and hydrogen-bond acceptor capacity. This shift is meaningful for optimizing solubility-permeability balance in lead optimization.

Lipophilicity LogP Drug-likeness

Hydrogen-Bond Acceptor Count Advantage: Target 6 HBA vs 5 HBA for Phenyl Analog

The target compound contains six hydrogen-bond acceptor (HBA) sites (two oxadiazole ring nitrogens, ester carbonyl, ester ether, and two methoxy oxygens), whereas the 5-phenyl analog presents five HBA sites [1]. The additional methoxy oxygen in the 3-methoxybenzyl group enhances water solubility and offers an extra handle for directed interactions in protein-ligand binding or coordination chemistry.

Hydrogen bonding Molecular recognition Solubility

Meta-Methoxybenzyl vs Para-Methoxyphenyl: Regioisomeric Differentiation in Synthetic Utility

The 3-methoxybenzyl group at position 5 places the methoxy substituent meta to the benzylic linker, whereas the commercially available ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 151098-14-5) positions a methoxy directly on the phenyl ring at the para position without a methylene spacer [1]. The benzylic –CH2– linker in the target compound provides a flexible spacer that can adopt different conformations, while the meta-methoxy orientation alters the electronic effects on the oxadiazole ring relative to para-substituted analogs. This structural feature makes the target compound a distinct starting point for SAR exploration where linker flexibility and substitution topology are variables of interest.

Regioisomer Synthetic handle C-H activation

Supplier-Supplied Purity: 98% (Leyan) vs Typical 97% for Catalog Analogs

The target compound is offered by Leyan at 98% purity , while many catalog analogs (e.g., from Chemenu) are typically supplied at 97% . Although this is a marginal difference, for synthetic applications requiring precise stoichiometry or for biological assays sensitive to impurities, the 98% specification may reduce the need for pre-use purification.

Purity Quality control Procurement specification

Class-Level Evidence: 1,2,4-Oxadiazole Carboxylates as Versatile Building Blocks for Biologically Active Molecules

The 1,2,4-oxadiazole-3-carboxylate ester class has been demonstrated to serve as a versatile scaffold in medicinal chemistry. For example, 3,5-disubstituted 1,2,4-oxadiazoles have been reported as potent Sirt2 inhibitors with single-digit μM IC50 values and selectivity over Sirt1, -3, and -5 (IC50 >100 μM) [1]. The ethyl ester at position 3 provides a hydrolyzable prodrug moiety or a synthetic handle for further derivatization. While no direct biological data exist for the target compound itself, its structural alignment with the 3,5-disubstituted oxadiazole pharmacophore implies its potential as a precursor to bioactive molecules.

Building block Medicinal chemistry Bioisostere

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Fragment-Based Drug Design Library Enrichment with Differentiated LogP and HBA Profile

The target compound's LogP of 2.06 and 6 hydrogen-bond acceptor sites position it in a favorable drug-like property space distinct from the 5-phenyl analog (LogP 2.4, 5 HBA). Procurement for fragment library enrichment enables exploration of lipophilicity-lowering substitutions while maintaining oxadiazole core interactions [1].

SAR Exploration of Benzylic Linker Flexibility and Meta-Methoxy Topology in Oxadiazole-Based Inhibitors

The 3-methoxybenzyl substituent introduces a benzylic –CH2– spacer and meta-methoxy orientation not present in common 5-aryl oxadiazole building blocks. This makes the compound a strategic input for SAR studies aimed at optimizing linker flexibility and substituent electronic effects in programs targeting kinases, sirtuins, or GPCRs that have shown sensitivity to oxadiazole substitution patterns .

Synthetic Intermediate for Ester Hydrolysis to Free Acid for Conjugation Chemistry

The ethyl ester at position 3 is a standard protecting group readily hydrolyzed to the corresponding carboxylic acid. The resulting 5-(3-methoxybenzyl)-1,2,4-oxadiazole-3-carboxylic acid can be coupled to amines or alcohols to generate amide or ester libraries. The 98% purity specification reduces the risk of side reactions during subsequent conjugation steps .

Agrochemical Lead Generation Requiring Specific LogP and Hydrogen-Bonding Features

1,2,4-Oxadiazoles are established scaffolds in fungicidal and insecticidal chemistry. The target compound's moderate LogP (2.06) and added HBA capacity align with property guidelines for foliar uptake and phloem mobility, making it a candidate intermediate for designing novel crop protection agents with improved environmental fate profiles .

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